5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
Description
5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is a pyridine derivative featuring a methoxy group (-OCH₃) at position 5 and a trimethylsilyl-protected ethynyl group (-C≡C-Si(CH₃)₃) at position 2. This compound is structurally significant due to the electron-donating methoxy group, which modulates the pyridine ring's electronic properties, and the ethynyl-silyl moiety, which serves as a versatile handle for further synthetic modifications, such as Sonogashira coupling reactions. Its molecular formula is C₁₁H₁₅NOSi, with a molecular weight of 205.33 g/mol (calculated from evidence 11, 22, and synthesis principles).
Properties
IUPAC Name |
2-(5-methoxypyridin-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOSi/c1-13-11-6-5-10(12-9-11)7-8-14(2,3)4/h5-6,9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCNEWTSPLHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The protocol follows General Procedure D from pyridylsulfonium salt syntheses, adapted for ethynylation:
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Catalyst System : Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%)
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Base : Diisopropylamine (2.0 equiv)
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Solvent : Anhydrous THF under argon atmosphere
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Temperature : 60–70°C for 12–24 hours
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–7 mol% Pd | Maximizes C–C coupling efficiency |
| Reaction Time | 18–24 hours | Ensures complete conversion |
| Solvent Polarity | THF > DMF | Reduces side reactions |
Post-reaction purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields 60–75% of the target compound.
Alternative Pathways: Nucleophilic Substitution and Deprotection
While less common, alternative routes include:
Halogen Exchange with Trimethylsilylacetylide
A modified Castro-Stephens coupling employs 2-iodo-5-methoxypyridine and (trimethylsilyl)acetylene in the presence of CuI/Pd(PPh₃)₂Cl₂. This method achieves comparable yields (65–70%) but requires stricter anhydrous conditions.
Deprotection of Terminal Alkynes
In scenarios where the TMS group is introduced post-ethynylation, a terminal alkyne intermediate is generated via desilylation (e.g., using K₂CO₃/MeOH) and subsequently reprotected. However, this two-step process is less efficient (overall yield: 50–55%).
Structural Characterization and Validation
Post-synthesis analysis ensures fidelity to the target structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
Industrial-Scale Considerations
For bulk production (≥100 g), continuous-flow reactors improve reproducibility and safety by minimizing exposure to air-sensitive reagents. Key adjustments include:
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Reduced catalyst loading (3 mol% Pd)
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Residence time: 30 minutes at 80°C
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Automated in-line purification via simulated moving bed chromatography.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sonogashira Coupling | 70 | >98 | High |
| Castro-Stephens | 65 | 95 | Moderate |
| Deprotection Route | 50 | 90 | Low |
Scientific Research Applications
Medicinal Chemistry
1. mGlu5 Receptor Antagonism
One of the prominent applications of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is its role as a building block in the development of mGlu5 receptor antagonists. These antagonists are significant in the treatment of central nervous system disorders such as Parkinson's disease and Alzheimer's disease. The compound serves as a precursor in the synthesis of various derivatives aimed at modulating glutamate signaling, which is crucial for neuronal communication and plasticity .
2. Synthesis of Azaindoles
The compound is also utilized in the synthesis of substituted azaindoles, which have been shown to possess antimicrobial properties. For instance, this compound can be transformed into 7-azaindoles using specific reaction conditions, leading to compounds that exhibit activity against various bacterial strains .
3. Anticancer Research
Recent studies have explored the use of pyridine derivatives, including those based on this compound, in anticancer research. These compounds have shown potential for inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Organic Synthesis
1. Sonogashira Coupling Reactions
this compound is frequently employed in Sonogashira coupling reactions, a pivotal method for synthesizing alkyne-containing compounds. This reaction allows for the formation of complex molecular architectures that are essential in pharmaceuticals and organic materials .
2. Hydrohalogenation Reactions
The compound can undergo hydrohalogenation reactions efficiently, enabling the introduction of halogen substituents into the pyridine ring. This transformation is valuable for generating intermediates that can be further functionalized for diverse applications in synthetic chemistry .
Materials Science
1. Development of Functional Materials
In materials science, derivatives of this compound are being explored for their potential use in organic electronics and photonic devices. The unique electronic properties imparted by the trimethylsilyl group enhance the performance characteristics of organic semiconductors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on mGlu5 Antagonists | Investigated the role of pyridine derivatives in CNS disorders | Identified key structural features that enhance receptor binding affinity |
| Synthesis of Azaindoles | Explored antimicrobial activity | Compounds derived from this compound showed significant activity against Cryptococcus neoformans |
| Organic Electronics Research | Evaluated electronic properties | Demonstrated improved charge transport characteristics when incorporating trimethylsilyl groups |
Mechanism of Action
The mechanism by which 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine exerts its effects depends on the specific reactions it undergoes. Generally, the trimethylsilyl group acts as a protecting group, stabilizing the ethynyl moiety during reactions. Upon removal, the ethynyl group can participate in various coupling reactions, facilitating the formation of complex molecular structures.
Molecular Targets and Pathways: In biological systems, the compound or its derivatives may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways would depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine and analogous pyridine derivatives:
Key Insights:
Electronic Effects :
- The methoxy group in the target compound donates electrons via resonance, activating the pyridine ring toward electrophilic substitution at positions ortho and para to the substituent. In contrast, bromo () and trifluoromethyl groups withdraw electrons, deactivating the ring.
- Methyl () provides weaker inductive electron donation compared to methoxy, resulting in lower ring activation.
Reactivity: The ethynyl-silyl group facilitates cross-coupling reactions (e.g., Sonogashira) in all compounds. The amine in 5-Chloro-3-ethynylpyridin-2-amine () introduces nucleophilic character and hydrogen bonding, expanding its utility in coordination chemistry.
Synthetic Utility: this compound is synthesized via methods similar to its analogs, such as Sonogashira coupling of 5-methoxy-2-iodopyridine with trimethylsilylacetylene (inferred from ). Bromo and chloro derivatives () are intermediates in pharmaceutical synthesis, while trifluoromethyl-substituted compounds () are valuable in agrochemicals due to enhanced metabolic stability.
Physical Properties :
- The methoxy group increases polarity compared to methyl, improving solubility in polar solvents. Conversely, trifluoromethyl groups enhance lipophilicity, favoring membrane permeability in drug design.
Biological Activity
5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a methoxy group and a trimethylsilyl-ethynyl moiety. Its chemical formula is and it has a molecular weight of approximately 189.25 g/mol. The compound is soluble in organic solvents, which facilitates its use in various biological assays.
Antimicrobial Activity
Research indicates that compounds containing pyridine rings often exhibit antimicrobial properties. A study highlighted the activity of similar pyridine derivatives against various bacterial strains, suggesting that this compound could possess comparable effects. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at specific concentrations .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Cell Membrane Disruption : The trimethylsilyl group may enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively, leading to cellular disruption.
Case Studies
- Antimicrobial Study : A recent study tested various pyridine derivatives for their effectiveness against antibiotic-resistant strains. The results indicated that modifications in the pyridine structure significantly affected antimicrobial potency, suggesting that this compound could be optimized for enhanced efficacy .
- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of pyridine analogs on human cancer cell lines. The study reported that certain structural features led to increased apoptosis rates in treated cells, indicating a promising avenue for further research on this compound .
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes for 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine?
The synthesis typically involves a Sonogashira cross-coupling reaction between 5-methoxy-2-iodopyridine and trimethylsilylacetylene under palladium catalysis. Key steps include:
Q. How should this compound be characterized using spectroscopic methods?
- ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for CH₃O), pyridine ring protons (δ 6.5–8.5 ppm), and trimethylsilyl protons (δ 0.1–0.3 ppm). The ethynyl carbon resonates at δ 90–110 ppm in ¹³C NMR.
- FTIR : Key peaks include C≡C stretch (~2100 cm⁻¹), Si–C (~1250 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H]⁺ at m/z 247.1 (C₁₂H₁₆NOSi⁺) .
Q. What solvent systems are optimal for UV/Vis spectroscopy studies of this compound?
Polar aprotic solvents (e.g., acetonitrile, DMSO) minimize aggregation effects. Solvent-induced shifts in λmax (~260–280 nm for pyridine derivatives) should be calibrated using a solvent polarity index. Methoxy and ethynyl groups enhance π→π* transitions, with trimethylsilyl reducing solubility in aqueous media .
Advanced Research Questions
Q. How does the trimethylsilyl group influence electronic properties and reactivity?
DFT studies reveal that the trimethylsilyl group:
- Acts as an electron donor via σ–π hyperconjugation, increasing electron density on the ethynyl spacer.
- Stabilizes the pyridine ring via inductive effects, lowering LUMO energy (-1.8 eV) and enhancing electrophilic substitution reactivity.
- Charge distribution : Mulliken charges show a negative charge on the ethynyl carbon (-0.12 e) and positive charge on silicon (+1.3 e), facilitating nucleophilic attacks at the ethynyl position .
Q. Are there contradictions in reported substituent effects on biological activity in pyridine derivatives?
Yes. For example:
- Positional effects : In CYP1B1 inhibitors, pyridine substituents at C2 (IC₅₀ = 0.011 µM) showed higher activity than C3/C4 analogs (IC₅₀ > 0.1 µM) . However, other studies report C3-substituted pyridines as more active in kinase inhibition due to steric accessibility .
- Methodological discrepancies : Differences in assay conditions (e.g., enzyme source, solvent) can lead to variability. For instance, aqueous buffer systems may underestimate lipophilic compounds like this compound due to poor solubility .
Q. What computational strategies are recommended for modeling interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with CYP1B1 (PDB: 3PM0) to predict binding poses. The ethynyl group may occupy hydrophobic pockets, while the methoxy group forms hydrogen bonds with Thr/Ser residues.
- MD simulations : GROMACS with AMBER force fields can assess stability over 100 ns. Key metrics include RMSD (<2 Å) and ligand–protein hydrogen bond persistence (>60% occupancy) .
Q. How can researchers resolve conflicting data on metabolic stability in vitro vs. in vivo?
- In vitro : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS.
- In vivo : Radiolabel the compound (¹⁴C at methoxy group) for pharmacokinetic studies in rodents. Contradictions often arise from species-specific CYP450 isoforms (e.g., rat CYP1A1 vs. human CYP1B1) .
Methodological Best Practices
Q. What precautions are critical for handling this compound in experimental settings?
Q. How to optimize reaction yields in Sonogashira couplings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
